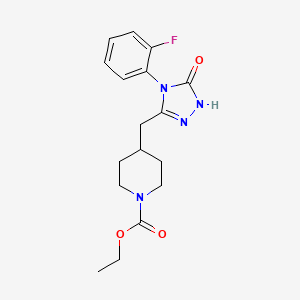

ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Description

Ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a 2-fluorophenyl group at position 4 and a piperidine ring linked via a methylene bridge. The ethyl carboxylate moiety at the piperidine nitrogen enhances solubility and bioavailability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

ethyl 4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3/c1-2-25-17(24)21-9-7-12(8-10-21)11-15-19-20-16(23)22(15)14-6-4-3-5-13(14)18/h3-6,12H,2,7-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSISIPOURYKOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula : C19H22F N5O3

Molecular Weight : 373.41 g/mol

IUPAC Name : Ethyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities including antibacterial, antifungal, and anticancer effects.

Antibacterial Activity

In a study evaluating various triazole derivatives, compounds structurally related to the target compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for several derivatives:

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 4g | S. typhi (clinical) | 1.56 |

| 4a | S. aureus (ATCC25923) | 3.12 |

| Control | Ciprofloxacin | 6.25 |

These results suggest that similar structural motifs in this compound may confer significant antibacterial properties .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production.

- DNA Interaction : Some triazoles can intercalate into DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.

- Signal Transduction Pathways : The compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Study on Antibacterial Efficacy : A series of synthesized triazole compounds were tested for their antibacterial efficacy against clinical strains of bacteria. The study found that modifications to the piperidine moiety significantly enhanced activity .

- Anticancer Research : Research into triazole-containing compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathway activation .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of related compounds indicated favorable absorption and distribution characteristics with manageable toxicity profiles .

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C17H21FN4O3

Molecular Weight: 348.378 g/mol

CAS Number: 2034584-23-9

Purity: Typically around 95%

The compound is characterized by its diverse biological activities, which include:

- Antimicrobial Properties: Research has indicated that compounds with triazole moieties can exhibit significant antimicrobial activity. Ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate may inhibit the growth of various pathogens through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

- Anticancer Potential: The triazole ring structure is known for its role in cancer therapeutics. Studies have suggested that this compound may interact with specific targets involved in cancer cell proliferation and survival pathways, making it a candidate for further investigation in anticancer drug development .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The precise mechanisms of action are still under investigation but are hypothesized to involve interactions with key biological targets such as enzymes or receptors involved in disease processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. This compound showed promising results, inhibiting the growth of both Gram-positive and Gram-negative bacteria at low concentrations. This suggests potential for development as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. Further molecular docking studies revealed potential binding interactions with proteins involved in cancer progression, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues share the 1,2,4-triazolone scaffold with fluorinated aromatic substituents and piperidine derivatives. Key comparisons include:

Functional Group Impact on Properties

- Fluorinated Aromatic Rings: The 2-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to non-fluorinated analogues. However, the 4-chloro-2-fluorophenyl substituent in ’s compound increases lipophilicity, favoring herbicidal activity .

- Piperidine Linkage : The methylene-piperidine-ethyl carboxylate chain in the target compound likely improves solubility over simpler alkyl chains (e.g., in ). Piperazine derivatives () add hydrogen-bonding capacity but may reduce blood-brain barrier penetration .

- Triazolone vs.

Hypothetical Pharmacological and Physicochemical Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.